N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine
CAS No.:
Cat. No.: VC19797804
Molecular Formula: C8H7F2NO
Molecular Weight: 171.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F2NO |
|---|---|
| Molecular Weight | 171.14 g/mol |
| IUPAC Name | N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3 |
| Standard InChI Key | OLANPVRYDYBVJT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NO)C1=CC(=CC(=C1)F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine, reflects its core structure: a hydroxylamine group (-NH-OH) bonded to an ethylidene moiety (CH₃-C=) attached to a 3,5-difluorophenyl aromatic ring. Key structural features include:
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Aromatic System: The 3,5-difluorophenyl group introduces electron-withdrawing fluorine atoms at the meta positions, influencing electronic distribution and reactivity.
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Hydroxylamine Functional Group: The -NH-OH segment confers redox activity and potential for hydrogen bonding.
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Ethylidene Linker: A planar C=N double bond bridges the aromatic and hydroxylamine groups, enabling conjugation and stabilization via resonance .
Table 1: Comparative Structural Data for N-[1-(3,5-Difluorophenyl)ethylidene]hydroxylamine and Analogues
The presence of fluorine atoms significantly alters electronic properties compared to methoxy-substituted analogues, enhancing electrophilicity and metabolic stability .
Spectroscopic and Computational Data
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NMR Signatures: While experimental NMR data for this specific compound is unavailable, related hydroxylamine derivatives exhibit characteristic shifts. For example, the hydroxylamine proton typically resonates near δ 9–11 ppm in DMSO-d₆, while aromatic protons in difluorophenyl groups appear as doublets or triplets due to coupling with fluorine .
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InChIKey: OLANPVRYDYBVJT-UHFFFAOYSA-N, enabling precise database identification.
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Thermodynamic Stability: Computational models predict moderate stability, with the C=N bond susceptible to hydrolysis under acidic conditions.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and fluorinated carbonyl compounds. A generalized protocol involves:
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Substrate Preparation: 3,5-Difluoroacetophenone is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.
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Dehydration: Acid-catalyzed dehydration (e.g., using HCl or H₂SO₄) converts the oxime to the ethylidene-hydroxylamine derivative .
Table 2: Optimization of Synthesis Parameters
A study by ACS Omega demonstrated that analogous pyrazole syntheses achieved 30–85% yields using phenacyl bromides and hydrazones under similar conditions .
Mechanistic Insights
The condensation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by proton transfer and elimination of water. Fluorine’s electron-withdrawing effect accelerates imine formation by polarizing the carbonyl group .
Physicochemical and Stability Profiles
Solubility and Partitioning
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Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to hydrophobic aromatic and ethylidene groups.
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Lipophilicity: Predicted logP ≈ 1.47 (similar to methoxy analogue ), suggesting moderate membrane permeability.
Stability Under Stress Conditions
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Thermal Stability: Stable up to 150°C; decomposition observed above 200°C via cleavage of the N-O bond.
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Photodegradation: Susceptible to UV-induced radical formation, necessitating storage in amber containers.
Challenges and Future Directions
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Synthetic Scalability: Low yields (30–50%) in current methods necessitate optimization .
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Biological Data Gaps: No in vivo studies exist; toxicity and pharmacokinetic profiles remain unknown.
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Stability Improvements: Prodrug strategies or formulation enhancements could mitigate hydrolytic instability.
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